1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Catalog No.
S539145
CAS No.
1301214-47-0
M.F
C23H27N5O2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan...

CAS Number

1301214-47-0

Product Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-05175157; PF05175157; PF 05175157.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C

Description

The exact mass of the compound PF-05175157 is 405.21648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Inhibition of ACC

  • Broad-Spectrum Activity

    PF-05175157 demonstrates potent inhibitory activity against various ACC isoforms. Studies have reported IC50 (half maximal inhibitory concentration) values in the nanomolar range for human ACC1 (27.0 nM), human ACC2 (33.0 nM), rat ACC1 (23.5 nM), and rat ACC2 (50.4 nM) []. This indicates its effectiveness in inhibiting both ACC1 and ACC2 enzymes across species.

  • Cellular Effects

    Studies have shown that PF-05175157 treatment in cells leads to reduced levels of malonyl-CoA, a key intermediate in fatty acid synthesis. This suggests that the drug disrupts the fatty acid synthesis pathway by inhibiting ACC [].

Animal Studies on Metabolism

PF-05175157 has been investigated in animal models to understand its impact on metabolism:

  • Reduced Lipogenesis

    Studies in rats have shown that PF-05175157 administration leads to decreased hepatic de novo lipogenesis, indicating its potential to regulate fat production in the liver.

  • Metabolic Alterations

    Research suggests that PF-05175157 treatment reduces malonyl-CoA levels in both liver and skeletal muscle, potentially influencing fuel utilization in these tissues.

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzimidazole moiety, which is fused to an indazole and piperidine framework. The presence of the 2-methyl group and the carbonyl functional group enhances its chemical reactivity and biological properties. The molecular formula is C₂₃H₂₇N₅O₂, and it has a molecular weight of approximately 449.5 g/mol .

  • PF-05175157 inhibits the enzyme ACC by binding to its active site, preventing it from converting acetyl-CoA to malonyl-CoA [, , ].
  • Malonyl-CoA is a key intermediate in fatty acid synthesis. By inhibiting ACC, PF-05175157 reduces fatty acid production in cells [, , ].
  • Information on safety and hazards associated with PF-05175157 is not available in scientific sources consulted for this response.

Additional Information

  • PF-05175157 is for research use only and not for human consumption.
  • Further research on PF-05175157 may be ongoing, and more information might be available in scientific databases.
Typical of carbonyl-containing compounds and heterocycles. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Cyclization Reactions: The spiro structure can facilitate cyclization under specific conditions, potentially forming new heterocyclic compounds.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

The biological activity of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one has been explored in various studies. It exhibits promising pharmacological properties, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties: It shows potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Several synthetic routes have been developed to produce 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Common methods include:

  • Condensation Reactions: A benzimidazole derivative is reacted with a suitable carbonyl compound in the presence of acid catalysts to form the desired product.
  • Multi-step Synthesis: This involves the sequential formation of the indazole and piperidine rings followed by their coupling with the benzimidazole moiety.
  • Use of Protecting Groups: Protecting groups are often employed to prevent unwanted reactions during the synthesis process.

These methods vary in complexity and yield but are crucial for producing this compound efficiently.

The applications of 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one are diverse:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Research Tool: It can be utilized in biochemical assays to study enzyme inhibition or cellular responses in cancer research.
  • Material Science: Due to its unique structure, it may have applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins or enzymes.
  • In Vitro Binding Assays: Laboratory experiments assess the binding affinity and specificity of the compound towards biological targets.

Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one. Notable examples include:

Compound NameStructureUnique Features
1'-(3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonyl)-2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-oneSimilar spiro structureContains bromine substituent
1'-(7-chloro-2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-oneChlorine substituentEnhanced lipophilicity
1'-(1H-indazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-oneIndazole coreDifferent nitrogen heterocycle

These compounds highlight variations in substituents that can influence biological activity and solubility characteristics. The unique combination of functional groups in 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one distinguishes it from its analogs, potentially enhancing its therapeutic efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

405.21647512 g/mol

Monoisotopic Mass

405.21647512 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P826WR56FI

Wikipedia

Pf-05175157

Dates

Modify: 2023-08-15
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